molecular formula C19H24N6O3 B13034288 3-(4-(2-(Diethylamino)ethoxy)phenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione

3-(4-(2-(Diethylamino)ethoxy)phenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione

Cat. No.: B13034288
M. Wt: 384.4 g/mol
InChI Key: JXHDDTBSACSQBZ-UHFFFAOYSA-N
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Description

3-(4-(2-(Diethylamino)ethoxy)phenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a pyrimido[5,4-e][1,2,4]triazine core, which is a fused ring system, and is substituted with a diethylaminoethoxyphenyl group. The presence of multiple functional groups makes it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(2-(Diethylamino)ethoxy)phenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione typically involves multi-step organic synthesis. One common method includes the reaction of 4-(2-(Diethylamino)ethoxy)benzaldehyde with 1,6-dimethyluracil in the presence of a suitable catalyst. The reaction conditions often involve refluxing in a solvent such as ethanol or methanol, followed by purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(4-(2-(Diethylamino)ethoxy)phenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3-(4-(2-(Diethylamino)ethoxy)phenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-(2-(Diethylamino)ethoxy)phenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The diethylamino group may enhance its ability to penetrate cell membranes, allowing it to reach intracellular targets. The pyrimido[5,4-e][1,2,4]triazine core can interact with nucleic acids or proteins, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-(2-(Diethylamino)ethoxy)phenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione is unique due to its fused ring system and the presence of multiple functional groups. This structural complexity allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific applications .

Properties

Molecular Formula

C19H24N6O3

Molecular Weight

384.4 g/mol

IUPAC Name

3-[4-[2-(diethylamino)ethoxy]phenyl]-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7-dione

InChI

InChI=1S/C19H24N6O3/c1-5-25(6-2)11-12-28-14-9-7-13(8-10-14)16-20-15-17(24(4)22-16)21-19(27)23(3)18(15)26/h7-10H,5-6,11-12H2,1-4H3

InChI Key

JXHDDTBSACSQBZ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC1=CC=C(C=C1)C2=NN(C3=NC(=O)N(C(=O)C3=N2)C)C

Origin of Product

United States

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